2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole
Description
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5. The piperazine linker at position 2 is further modified with a 5-chlorothiophene-2-sulfonyl group. The sulfonyl and chlorothiophene moieties may enhance lipophilicity and metabolic stability, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S3/c1-23-11-2-3-12-13(10-11)24-16(18-12)19-6-8-20(9-7-19)26(21,22)15-5-4-14(17)25-15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEMBFYEZBOJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Methoxylation: Introduction of the methoxy group is usually achieved via methylation of the hydroxyl precursor using methyl iodide in the presence of a base like potassium carbonate.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with piperazine under basic conditions.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring or the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
Medicinally, this compound is studied for its potential to act as an inhibitor of specific enzymes or receptors. Its structural features allow it to bind selectively to biological targets, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy and piperazine groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Crystallographic Data
The compound’s benzothiazole core and piperazine-linked substituents are shared with several analogs, though substituent variations lead to distinct properties:
Key Observations :
- The methoxy group at position 6 is conserved in [18F]2-((difluoromethyl)sulfonyl)-6-methoxybenzo[d]thiazole, suggesting its role in modulating electronic properties .
- Crystallographic data for analogs (e.g., ) highlight planar benzothiazole cores, while bulky sulfonyl or pyrazoline groups introduce conformational flexibility.
A. Sulfonyl Group Variations
- 5-Chlorothiophene-2-sulfonyl (target compound): Enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs .
- Difluoromethyl sulfonyl ([18F]5a): Fluorination increases metabolic stability and enables radiolabeling for imaging applications (70.9% radiochemical yield) .
B. Piperazine Modifications
- Hydroxyethyl-piperazine (): Improves solubility due to polar hydroxyethyl substituents, contrasting with the hydrophobic chlorothiophene group in the target compound .
Biological Activity
The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Benzo[d]thiazole Moiety : Associated with diverse pharmacological activities.
- Chlorothiophene Group : Imparts unique chemical properties.
Research indicates that the primary mechanism of action for this compound may involve:
- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : Affecting pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives, including those similar to our compound. Notably:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.5 |
| DU-145 | 8.0 |
| HepG2 | 7.3 |
Case Studies
- Study on Piperazine Derivatives : Al-Soud et al. synthesized related compounds and reported anti-proliferative activities against various human cancer cell lines, demonstrating that modifications on the piperazine scaffold significantly enhance anticancer efficacy .
- Benzothiazole Derivatives Review : A comprehensive review highlighted that benzothiazole derivatives exhibit promising anticancer activities, with some derivatives achieving GI50 values as low as 0.4 µM against MCF cell lines, suggesting a strong potential for further development .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption and Distribution : The presence of polar groups enhances solubility, potentially improving bioavailability.
- Metabolism : The compound may undergo metabolic transformations that could affect its efficacy and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
